4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide
Description
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.26 g/mol . This compound is part of the pyridine-2,3-dicarboxamide family, which is known for its diverse applications in coordination chemistry, synthetic modeling of metalloenzyme active sites, and catalytic organic transformations .
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-15(2)12(17)10-9(11(13)16)8(5-6-14-10)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,13,16) |
InChI Key |
QCRZYLJZFHJJEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide typically involves the reaction of pyridine-2,3-dicarboxylic acid with cyclopropylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Scientific Research Applications
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide has several scientific research applications:
Biology: The compound is studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition and drug design.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets, such as metalloenzymes. The compound acts as a ligand, binding to the active site of the enzyme and inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide can be compared with other pyridine-2,3-dicarboxamide derivatives, such as:
4-Cyclopropoxy-N2,N3-dimethylpyridine-2,3-dicarboxamide: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with distinct coordination chemistry properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and binding properties, making it valuable in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
